methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrrolidine ring. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-hydroxyphenyl)pyrrolidine-2-carboxylate
- Methyl 1-(3-hydroxyphenyl)pyrrolidine-3-carboxylate
- Methyl 1-(4-hydroxyphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
CAS No. |
2091279-46-6 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-6-7-13(8-9)10-4-2-3-5-11(10)14/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
PGNVHRHVRBFCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)C2=CC=CC=C2O |
Purity |
95 |
Origin of Product |
United States |
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